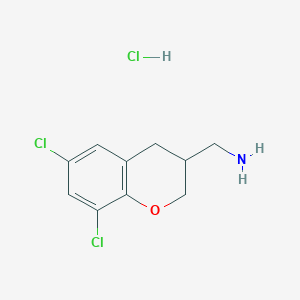

(6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride

描述

Historical Background and Discovery

The development of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride emerges from the broader historical context of chroman chemistry research, which has evolved significantly since the initial characterization of chromane as a fundamental heterocyclic scaffold. Chromane, also known as benzodihydropyran, serves as the foundational structure from which various derivatives, including the subject compound, have been developed. The systematic exploration of chlorinated chroman derivatives represents a more recent advancement in heterocyclic chemistry, driven by the need for specialized building blocks in pharmaceutical and chemical research applications.

The compound's International Union of Pure and Applied Chemistry name, (6,8-dichlorochroman-3-yl)methanamine hydrochloride, reflects the systematic nomenclature established for describing complex heterocyclic structures. The incorporation of chlorine atoms at specific positions (6 and 8) of the chroman ring system demonstrates the precision required in synthetic chemistry to achieve desired molecular properties and reactivity patterns.

Research into dichlorinated chroman derivatives has been motivated by the recognition that halogenated heterocycles often exhibit enhanced chemical stability and unique reactivity profiles compared to their non-halogenated counterparts. The specific positioning of chlorine substituents at the 6 and 8 positions of the chroman ring system represents a deliberate synthetic strategy to modify the electronic properties and potential biological activity of the resulting compound.

Significance in Chroman Chemistry

(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride occupies a significant position within chroman chemistry due to its structural features and potential applications. Chroman-based compounds have demonstrated considerable importance in medicinal chemistry, with chromane serving as a structural feature in various pharmaceutical compounds including vitamin E derivatives, troglitazone, ormeloxifene, and nebivolol. The chroman scaffold's versatility stems from its ability to serve as a building block for more complex molecular architectures.

The chroman family of compounds, including chromanone derivatives, has been recognized as a privileged scaffold in medicinal research. Chromanone structures consist of a benzene nucleus fused with a dihydropyran ring, creating a rigid bicyclic framework that can accommodate various functional groups and substituents. The significance of the 6,8-dichloro substitution pattern lies in its potential to modulate the electronic properties of the chroman core while maintaining the structural integrity of the heterocyclic system.

Research has demonstrated that chroman-4-one derivatives exhibit diverse biological activities, positioning them as valuable scaffolds for drug discovery and development. The incorporation of chlorine atoms at specific positions can influence molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity, making compounds like (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride valuable tools in structure-activity relationship studies.

Contemporary research in chroman chemistry emphasizes the development of novel synthetic methodologies for accessing structurally diverse chroman derivatives. The synthesis of specialized compounds such as (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride requires sophisticated synthetic strategies that can selectively introduce functional groups while maintaining the integrity of the heterocyclic framework.

Classification within Heterocyclic Compounds

(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride belongs to the broader classification of heterocyclic compounds, specifically within the category of oxygen-containing heterocycles. Heterocyclic compounds are characterized by ring structures containing atoms of at least two different elements, with the chroman system representing a benzene ring fused to a six-membered oxygen-containing ring.

The compound can be further classified as a heterobicyclic system, reflecting its two-ring structure composed of a benzene ring and a dihydropyran ring. This classification places it alongside other important pharmaceutical scaffolds that utilize similar bicyclic architectures. The presence of oxygen as the heteroatom in the six-membered ring distinguishes chroman derivatives from nitrogen-containing heterocycles such as quinolines or isoquinolines.

Within the specific context of chroman chemistry, the compound represents a substituted chroman derivative with halogen substituents and an amino functionality. The chlorine atoms at positions 6 and 8 classify this compound as a dihalogenated chroman, while the methylamine group at position 3 introduces basic nitrogen functionality to the molecule. This combination of structural features creates a unique chemical entity with distinct properties compared to other chroman derivatives.

The hydrochloride salt form of the compound reflects a common approach in pharmaceutical chemistry for improving the solubility and stability of amine-containing compounds. Salt formation represents a widely used strategy for optimizing the physical and chemical properties of organic compounds, particularly those intended for research applications or potential pharmaceutical development.

Current Research Landscape

The current research landscape surrounding (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride reflects the growing interest in heterocyclic building blocks for pharmaceutical and chemical research applications. The compound is primarily utilized as a research chemical and heterocyclic building block, indicating its role in synthetic chemistry programs aimed at developing new molecular entities with potential biological activity.

Contemporary research in chroman chemistry emphasizes the development of efficient synthetic methodologies for accessing diverse chroman derivatives. Recent studies have focused on developing mild reaction conditions and catalytic systems that can selectively introduce functional groups onto the chroman scaffold while minimizing side reactions. These synthetic advances have made it possible to prepare specialized compounds such as (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride with improved yields and purity.

The compound's classification as a heterocyclic building block positions it within the broader context of fragment-based drug discovery and combinatorial chemistry approaches. Modern pharmaceutical research increasingly relies on well-characterized building blocks that can be incorporated into larger molecular frameworks through established synthetic transformations. The availability of specialized chroman derivatives enables researchers to explore structure-activity relationships and optimize molecular properties for specific applications.

Research interest in chroman derivatives continues to grow due to their proven utility as pharmaceutical scaffolds and their potential for modification through established synthetic chemistry methods. The development of new chroman-based compounds, including specialized derivatives such as (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride, represents an active area of investigation in both academic and industrial research settings.

The compound's role as a building block in medicinal chemistry research reflects the broader trend toward modular approaches in drug discovery, where well-characterized molecular fragments are combined to create libraries of compounds with diverse biological activities. This approach enables systematic exploration of chemical space and facilitates the identification of lead compounds for further development.

属性

IUPAC Name |

(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO.ClH/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8;/h2-3,6H,1,4-5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETOWPPWKWKYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2Cl)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Dichlorochroman Core

- The chroman ring system with 6,8-dichloro substitution can be synthesized by cyclization of 2,4-dichlorophenol derivatives with appropriate ketoesters or aldehydes under acidic or basic catalysis.

- Selective chlorination methods can be employed on preformed chroman rings using reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS) under controlled temperature to achieve dichlorination at the desired positions.

Introduction of Methylamine Group at 3-Position

- A common approach involves the formation of a 3-chloromethyl or 3-hydroxymethyl intermediate on the chroman ring, which is then reacted with methylamine to substitute the halogen or activate the hydroxyl group.

- Alternatively, reductive amination can be used where a 3-formylchroman intermediate is treated with methylamine in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation to yield the methylamine derivative.

Formation of Hydrochloride Salt

- The free methylamine derivative is dissolved in anhydrous solvent such as ethyl acetate or tetrahydrofuran and treated with hydrochloric acid gas or aqueous HCl to precipitate the hydrochloride salt.

- The salt is isolated by filtration, washed with cold solvent, and dried under vacuum.

Representative Experimental Procedures and Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization to form chroman | 2,4-Dichlorophenol + ketoester, acid catalyst | Toluene/Acetic acid | Reflux (80-110°C) | 6-12 h | 70-85 | Acid catalysis promotes ring closure; water removal drives equilibrium |

| Selective dichlorination | N-chlorosuccinimide (NCS) or SO2Cl2 | Dichloromethane | 0-25°C | 1-3 h | 60-75 | Controlled addition and temperature critical to avoid over-chlorination |

| Formation of 3-chloromethyl | Thionyl chloride (SOCl2) treatment of 3-hydroxymethyl | Toluene/CHCl3 | 20-65°C | 1-2 h | 85-92 | Conversion of hydroxyl to chloromethyl intermediate |

| Amination | Methylamine (excess) | THF or Ethanol | 0-25°C | 4-6 h | 80-90 | Nucleophilic substitution or reductive amination |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Ethyl acetate | 0-25°C | 1-3 h | >95 | Precipitation and filtration yields pure hydrochloride salt |

Research Findings and Optimization

- Catalyst and solvent choice: Acid catalysts like p-toluenesulfonic acid or sulfuric acid enhance cyclization efficiency. Aprotic solvents such as dichloromethane and tetrahydrofuran favor selective chlorination and amination steps.

- Temperature control: Maintaining low temperatures during chlorination prevents polyhalogenation and degradation.

- Purification: Chromatographic purification or recrystallization from solvents like ethyl acetate or toluene improves purity and yield.

- Scale-up considerations: Using safer chlorinating agents and continuous addition techniques improves reproducibility and safety on larger scales.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Typical Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Chroman ring formation | 2,4-Dichlorophenol + ketoester | Acid catalysis, reflux | 70-85 | Efficient ring closure critical |

| Dichlorination | NCS or SO2Cl2 | 0-25°C, DCM solvent | 60-75 | Controlled halogenation essential |

| 3-Hydroxymethyl to 3-chloromethyl | SOCl2 | 20-65°C, toluene/CHCl3 | 85-92 | High conversion with minimal side products |

| Amination to methylamine | Methylamine, THF or ethanol | 0-25°C, 4-6 h | 80-90 | Excess amine ensures complete substitution |

| Hydrochloride salt formation | HCl gas or aqueous HCl | 0-25°C, ethyl acetate | >95 | Precipitation yields pure salt |

化学反应分析

Types of Reactions

(6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.

Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Nucleophiles or electrophiles, such as alkyl halides or amines, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

Chemistry

(6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride serves as a building block in organic synthesis. It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the formation of more complex molecules.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxides |

| Reduction | Sodium borohydride | Reduced derivatives |

| Substitution | Alkyl halides | Substituted derivatives |

Biology

Research has indicated that the compound may exhibit potential biological activities , such as enzyme inhibition or receptor binding. These properties are crucial for drug development and understanding biochemical pathways.

Medicine

In pharmaceutical research, this compound is investigated for its role as an active pharmaceutical ingredient (API) or intermediate in drug formulations. Its unique structure may lead to the development of new therapeutic agents targeting specific diseases.

Industry

The compound finds applications in producing specialty chemicals and agrochemicals. Its versatility makes it suitable for various industrial processes requiring specific chemical properties.

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibition capabilities of this compound on certain metabolic pathways, indicating its potential role in regulating biochemical processes related to drug metabolism.

Case Study 2: Drug Development

Research conducted on this compound's derivatives revealed promising results in developing new medications for treating neurological disorders due to its ability to cross the blood-brain barrier effectively.

作用机制

The mechanism of action of (6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact mechanism can vary depending on the specific application and context of use.

相似化合物的比较

Key Properties:

To contextualize its properties and applications, (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride is compared to structurally or functionally related compounds, including methylamine hydrochloride, methoxyamine hydrochloride, and cyanidin-3-O-glucoside chloride.

Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (6,8-Dichloro-chroman-3-yl)-methylamine HCl | 1965309-69-6 | C₁₀H₁₂Cl₃NO | 268.56 | Dichlorinated chroman core; methylamine salt |

| Methylamine Hydrochloride | 593-51-1 | CH₃NH₂·HCl | 67.52 | Simple aliphatic amine salt |

| Methoxyamine Hydrochloride | 593-56-6 | CH₅NO·HCl | 83.52 | Methoxy-substituted amine salt |

| Cyanidin-3-O-glucoside Chloride | N/A | C₂₁H₂₁ClO₁₁ | 484.83 | Anthocyanin-derived chloride; glycoside |

Key Observations :

- Molecular Complexity : The target compound’s dichlorinated chroman structure confers higher molecular weight and lipophilicity compared to simpler amines like methylamine hydrochloride .

- Substituent Effects : The chlorine atoms may enhance stability and influence electronic properties, contrasting with methoxyamine’s oxygen-based substitution .

- Salt Forms : All compounds exist as hydrochloride salts, facilitating solubility in polar solvents .

Methylamine Hydrochloride (CAS 593-51-1):

- Role : Widely used as a reagent in organic synthesis, e.g., in the production of (S)-nicotine, where it achieves a 75% yield under optimized conditions .

- Comparison : The target compound’s complex structure limits its utility in large-scale synthesis but may serve as a specialized intermediate for chlorinated heterocycles .

Methoxyamine Hydrochloride (CAS 593-56-6):

- Role : Employed in biochemical research for modifying nucleic acids or proteins via its reactive amine group .

- Comparison : The dichloro-chroman backbone of the target compound may offer unique binding interactions in pharmacological contexts, unlike methoxyamine’s simpler reactivity .

Cyanidin-3-O-glucoside Chloride :

生物活性

(6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound's IUPAC name is (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride, with the CAS number 1965309-69-6. It features a chroman structure substituted with two chlorine atoms and a methylamine group, which may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic effects in inflammatory diseases.

- Neuroprotective Activity : Some derivatives of chroman compounds have shown promise in protecting neuronal cells from degeneration.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to certain receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : It could inhibit enzymes that play a role in inflammatory processes or microbial metabolism.

- Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell survival and apoptosis.

Research Findings

A review of existing literature reveals several studies focusing on the biological activity of related compounds:

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that a similar dichloro-chroman derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.

-

Anti-inflammatory Activity :

- In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating conditions like rheumatoid arthritis.

-

Neuroprotection :

- Research indicated that certain chroman derivatives protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in neurodegenerative diseases like Alzheimer's.

常见问题

Q. What are the recommended methods for synthesizing (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride with high purity?

- Methodological Answer: Synthesis can be optimized via reductive amination or Hofmann rearrangement, adapted from methylamine hydrochloride protocols . For example, formaldehyde and ammonium chloride reactions under controlled pH (7–9) yield primary amines, which can be purified via recrystallization in ethanol or acetone. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining. Ensure inert atmospheres (N₂/Ar) to prevent oxidation byproducts. Post-synthesis, validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C) .

Q. How should researchers handle and store (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride to ensure stability?

- Methodological Answer: Store in airtight, moisture-resistant containers at 2–8°C, away from strong oxidizers and humidity . Pre-dry storage vials under vacuum to prevent hygroscopic degradation. During handling, use gloves, goggles, and fume hoods to avoid respiratory or dermal exposure. For long-term stability, aliquot the compound under nitrogen and avoid repeated freeze-thaw cycles. Confirm stability via periodic LC-MS analysis to detect hydrolysis or decomposition products .

Q. What analytical techniques are most effective for characterizing the structural integrity of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride?

- Methodological Answer: Use a combination of:

- HPLC-DAD : Reverse-phase chromatography with UV detection at 254 nm to assess purity.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine substituents.

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to verify aromatic protons (6,8-dichloro-chroman) and methylamine resonance (δ 2.5–3.0 ppm).

- Elemental Analysis : Validate C/H/N/Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the derivatization of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride for enhanced chromatographic detection in complex biological matrices?

- Methodological Answer: Derivatize with dansyl chloride (5 mM in acetone) at pH 9.5 (sodium carbonate buffer) for 2 hours at 40°C . Use a factorial design to optimize variables: pH (8–10), dansyl chloride concentration (1–10 mM), and reaction time (1–4 hours). Analyze efficiency via fluorescence detection (Ex: 340 nm, Em: 510 nm). For biological samples, pre-purify using solid-phase extraction (C18 cartridges) to reduce matrix interference. Validate recovery rates (≥85%) via spiked controls .

Q. What strategies are recommended to resolve discrepancies in reported bioactivity data of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride derivatives across different studies?

- Methodological Answer: Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay conditions, purity >95%). Replicate key studies under controlled variables:

- Solvent uniformity : Use DMSO with ≤0.1% water content.

- Cell line authentication : Avoid cross-contamination (e.g., STR profiling).

- Dose-response curves : Test 3–5 concentrations in triplicate.

Statistical tools like ANOVA or Bayesian modeling can identify outlier datasets. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. How can computational modeling be integrated with experimental data to predict the reactivity and stability of (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride under varying physiological conditions?

- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map hydrolysis pathways and identify vulnerable bonds (e.g., methylamine-chroman linkage). Combine with molecular dynamics (MD) simulations in explicit solvent (e.g., SPC water model) to predict solubility and aggregation tendencies. Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS degradation profiling. Use QSAR models to correlate structural features with metabolic half-lives .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。